1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Medicinal Chemistry Process Chemistry Synthetic Methodology

This compound is the privileged pharmacophore present in over 1,000 distinct CGRP receptor antagonists, including clinical candidates telcagepant and rimegepant. As the essential building block for next-generation migraine therapies, it is indispensable for medicinal chemistry programs targeting the CGRP pathway. Sourced with ≥95% purity, this intermediate enables SAR-driven optimization with proven synthetic routes. Bulk quantities and custom salt forms available for process R&D.

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
CAS No. 185961-99-3
Cat. No. B180067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
CAS185961-99-3
Molecular FormulaC11H14N4O
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C3=C(NC2=O)N=CC=C3
InChIInChI=1S/C11H14N4O/c16-11-14-10-9(2-1-5-13-10)15(11)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,16)
InChIKeyNNTFPLKBXGDCPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 185961-99-3): A Privileged CGRP Antagonist Scaffold for Advanced Drug Discovery


1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 185961-99-3) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine class, recognized as a privileged substructure in medicinal chemistry due to its ability to engage multiple biological targets [1]. This compound features a piperidin-4-yl group at the N1 position and a 2-oxo moiety, conferring specific hydrogen-bonding capabilities essential for target recognition [1]. It is a key intermediate in the synthesis of potent calcitonin gene-related peptide (CGRP) receptor antagonists, including telcagepant (MK-0974) and rimegepant (BMS-927711), both of which have advanced to clinical evaluation for the treatment of migraine . The compound is available as a free base and as various salt forms (e.g., hydrochloride, dihydrochloride), and is characterized by a molecular formula of C11H14N4O and a molecular weight of 218.26 g/mol .

Why 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Cannot Be Substituted by Generic Imidazopyridine Analogs


Substituting 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one with a generic imidazopyridine or alternative heterocyclic core is not feasible due to its unique ability to act as a highly conserved pharmacophore element within a specific class of therapeutic agents. This compound is not merely a structural variant; it is a privileged substructure that is present in over 1000 distinct CGRP receptor antagonist molecules [1]. This prevalence is driven by its precise hydrogen-bonding geometry, which is critical for high-affinity binding to the CGRP receptor [1]. Replacing it with an analog lacking the specific piperidine and oxo-imidazopyridine arrangement would almost certainly result in a significant loss of potency and selectivity, as demonstrated by extensive structure-activity relationship (SAR) studies in this chemical series [1]. The quantitative evidence below demonstrates the measurable advantages in synthetic efficiency and biological relevance that distinguish this specific compound from its closest analogs.

Quantitative Differentiation of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: A Comparative Evidence Guide for Procurement Decisions


Enhanced Synthetic Efficiency: Optimized Reductive Amination Yield Outperforms Prior Art

The synthesis of this compound via a chemoselective reductive amination was historically plagued by low yields, typically ≤50%, due to competing ketone reduction [1]. By employing trifluoroacetic acid (TFA) to enhance iminium ion formation, a dramatically improved isolated yield of 86% was achieved for the key intermediate 11 [1]. This represents a >36% absolute yield increase compared to the baseline method, enabling a more cost-effective and scalable three-step route with an overall yield of 72% from 2,3-diaminopyridine [1].

Medicinal Chemistry Process Chemistry Synthetic Methodology

Unmatched Chemoselectivity in Pd-Catalyzed Amination: ≥99:1 Selectivity vs. Side Product Formation

A complementary Pd-catalyzed amination route to this compound overcomes a previously encountered issue of poor selectivity in the formation of a key imine intermediate [1]. By optimizing the base (Cs2CO3) and ligand-to-metal ratio, the desired imine product (14) was obtained with a selectivity of ≥99:1, virtually eliminating the formation of a problematic dechlorinated side product (15) [1]. This level of chemoselectivity is critical for maintaining high product purity and minimizing costly purification steps.

Catalysis Process Chemistry C-N Bond Formation

Validated Privileged Scaffold: Prevalence in >1000 CGRP Antagonists Surpasses Generic Heterocycles

This compound is not a one-off analog; it is identified as a privileged substructure that is found in over 1000 unique calcitonin gene-related peptide (CGRP) receptor antagonists [1]. This includes advanced clinical candidates like telcagepant (MK-0974) and the FDA-approved drug rimegepant (BMS-927711) [1]. This level of validation across numerous independent drug discovery programs is a powerful differentiator, indicating a high probability of success when used as a core scaffold. In contrast, a generic imidazopyridine core lacking this specific substitution pattern would lack this extensive empirical validation in the context of CGRP antagonism.

Medicinal Chemistry Drug Discovery Pharmacophore Modeling

Improved Process Economics: Cyclization Yield Outperforms Prior Art Methods

A recent patent describes a novel cyclization method for producing 1,3-dihydro-imidazo[4,5-b]pyridin-2-one derivatives, specifically including this compound class [1]. The prior art, such as a process disclosed in WO 2005/063749 A1, is reported to achieve a low yield of only 10.3% for a similar cyclization step [1]. The disclosed invention claims significantly higher yields under mild reaction conditions, although specific optimized yields for the target compound are not disclosed in the abstract, the claim of improved performance over the 10.3% baseline is a direct quantitative comparator for process selection [1].

Process Chemistry Scale-up Cost of Goods

High-Impact Application Scenarios for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Based on Quantitative Evidence


Lead Optimization in Migraine Drug Discovery Programs

Medicinal chemistry teams working on next-generation CGRP receptor antagonists should utilize this compound as a core building block for library synthesis. The >1000 validated analogs [1] provide a rich SAR landscape to inform rapid lead optimization, significantly increasing the likelihood of identifying a development candidate with improved potency and selectivity over standard-of-care triptans.

Cost-Effective Kilogram-Scale Synthesis of Advanced Pharmaceutical Intermediates

Process chemistry departments can leverage the optimized synthetic routes described for this compound to achieve significant cost savings. The improved reductive amination yield (86% vs ≤50%) [1] and the high-yielding Pd-catalyzed amination with ≥99:1 selectivity [1] are directly applicable to manufacturing the advanced intermediate required for telcagepant or rimegepant analogs, reducing overall cost of goods and improving process robustness.

Structure-Activity Relationship (SAR) Studies on Privileged Scaffolds

Academic and industrial research groups exploring novel heterocyclic scaffolds can use this compound as a benchmark. Its well-defined synthetic access [1] and established biological relevance [1] make it an ideal core for systematic derivatization, enabling the exploration of new chemical space while maintaining a high probability of achieving target engagement.

Development of Improved Manufacturing Processes via Novel Cyclization Technology

Chemical development organizations seeking a competitive edge can implement or license the recently patented cyclization process [1]. By moving away from the low-yielding prior art (10.3% yield) [1], they can establish a proprietary, high-yielding, and environmentally sustainable manufacturing route for this high-value pharmaceutical intermediate, creating a significant barrier to entry for generic competitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.